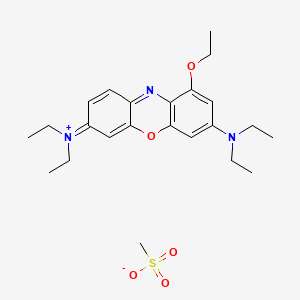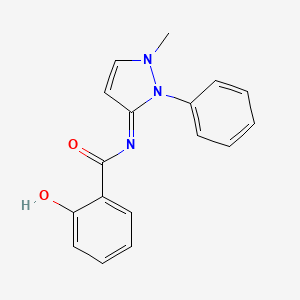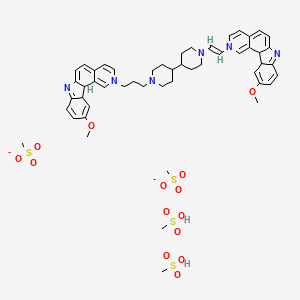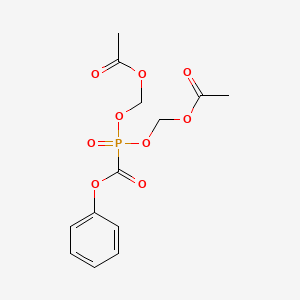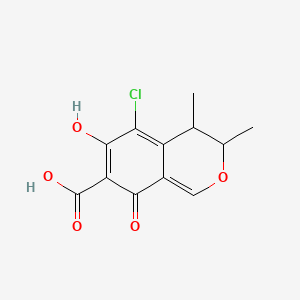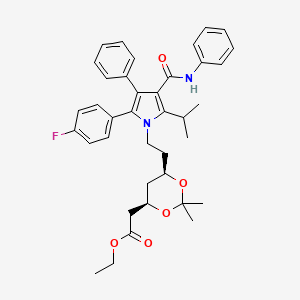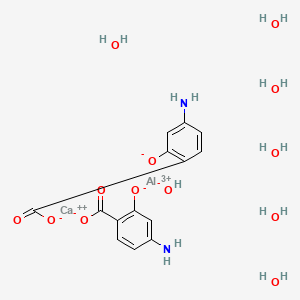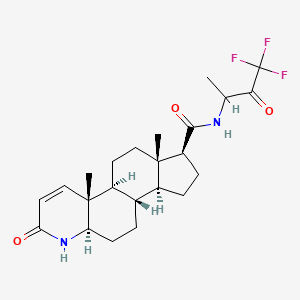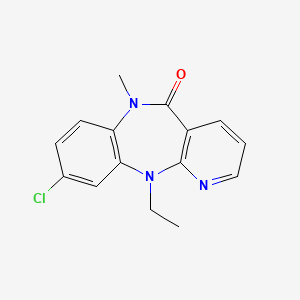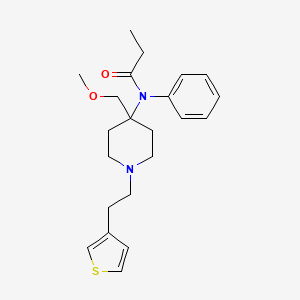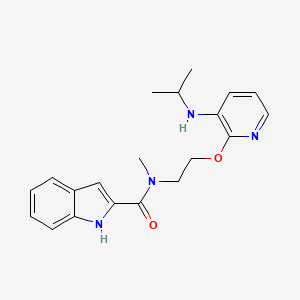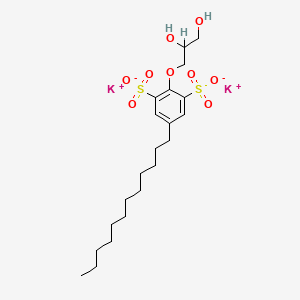
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenedisulfonic acid core, substituted with a dihydroxypropoxy group and a long dodecyl chain, with dipotassium as the counterion. It is used in various scientific and industrial applications due to its surfactant properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of benzene to form benzenedisulfonic acid.
Alkylation: The benzenedisulfonic acid is then alkylated with a dodecyl halide to introduce the dodecyl group.
Etherification: The final step involves the etherification of the sulfonated and alkylated benzene with 2,3-dihydroxypropyl chloride to form the dihydroxypropoxy group.
Neutralization: The resulting acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
化学反应分析
Types of Reactions
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids or thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of sulfonamide or sulfonate esters.
科学研究应用
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用机制
The compound exerts its effects primarily through its surfactant properties. The amphiphilic structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility. The molecular targets include lipid membranes and hydrophobic drug molecules, where it can alter membrane fluidity and improve drug bioavailability.
相似化合物的比较
Similar Compounds
- 1,3-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt
- Benzoic acid, 2-(2,3-dihydroxypropoxy)-, sodium salt
Uniqueness
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is unique due to the presence of the long dodecyl chain, which enhances its hydrophobic interactions and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong amphiphilic characteristics.
属性
CAS 编号 |
75896-37-6 |
|---|---|
分子式 |
C21H34K2O9S2 |
分子量 |
572.8 g/mol |
IUPAC 名称 |
dipotassium;2-(2,3-dihydroxypropoxy)-5-dodecylbenzene-1,3-disulfonate |
InChI |
InChI=1S/C21H36O9S2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-19(31(24,25)26)21(30-16-18(23)15-22)20(14-17)32(27,28)29;;/h13-14,18,22-23H,2-12,15-16H2,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI 键 |
KSHBLORNDDTDIC-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCC1=CC(=C(C(=C1)S(=O)(=O)[O-])OCC(CO)O)S(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


